molecular formula C9H13NO2 B13251254 2-(3-Amino-5-methylphenoxy)ethan-1-ol

2-(3-Amino-5-methylphenoxy)ethan-1-ol

Cat. No.: B13251254
M. Wt: 167.20 g/mol
InChI Key: YTELDQBADXGGCT-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methylphenoxy)ethan-1-ol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an ethan-1-ol backbone. Its molecular formula is C9H13NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-methylphenoxy)ethan-1-ol typically involves the reaction of 3-amino-5-methylphenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-amino-5-methylphenol and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the phenol.

    Product Isolation: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods could include continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-methylphenoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Amino-5-methylphenoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which 2-(3-Amino-5-methylphenoxy)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-4-methylphenoxy)ethan-1-ol: Similar structure but with a different position of the methyl group.

    2-(3-Amino-5-ethylphenoxy)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

    2-(3-Amino-5-methylphenoxy)propan-1-ol: Similar structure but with a propan-1-ol backbone instead of ethan-1-ol.

Uniqueness

2-(3-Amino-5-methylphenoxy)ethan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(3-amino-5-methylphenoxy)ethanol

InChI

InChI=1S/C9H13NO2/c1-7-4-8(10)6-9(5-7)12-3-2-11/h4-6,11H,2-3,10H2,1H3

InChI Key

YTELDQBADXGGCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCO)N

Origin of Product

United States

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